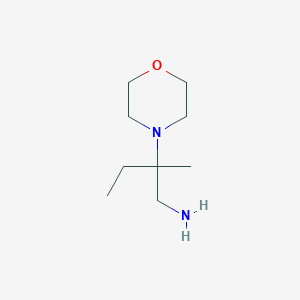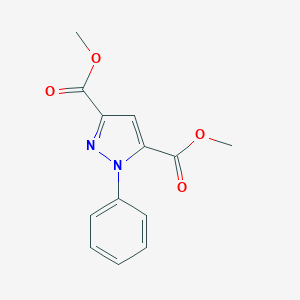
7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the class of guanine derivatives This compound is known for its unique structure, which includes an allyl group and an allylsulfanyl group attached to the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through a one-pot procedure. This involves the preparation of 7-allyl-8-thioxoguanosine as an intermediate, which is then further reacted to introduce the allylsulfanyl group . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group.
Substitution: The allyl and allylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted purine derivatives
Applications De Recherche Scientifique
7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: The compound’s unique properties make it a candidate for developing new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as Toll-like receptor 7 (TLR7). This interaction leads to the activation of immune cells, including natural killer cells and dendritic cells, resulting in the production of cytokines and other immune-stimulatory molecules . The compound’s ability to modulate the immune response makes it a valuable tool in immunotherapy research.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-allyl-8-oxoguanosine (loxoribine): This compound is structurally similar and has been extensively studied for its immunostimulatory properties.
7-deazaguanosine: Another guanine derivative with similar immunomodulatory effects.
Uniqueness
7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of both allyl and allylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-methyl-7-prop-2-enyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4-5H,1-2,6-7H2,3H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZVBODZMQRYAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzyl-2',3'-dihydrospiro[piperidine-4,2'-quinazoline]-4'(1'H)-one](/img/structure/B494536.png)


![N-[4-(6-chloropyrimidin-4-yl)sulfanylphenyl]acetamide](/img/structure/B494540.png)

![2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B494543.png)
![Methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propoxy]-5-nitrothiophene-2-carboxylate](/img/structure/B494544.png)
![1,3-Dihydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B494545.png)


